molecular formula C9H10N2O2 B11790562 Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11790562
M. Wt: 178.19 g/mol
InChI Key: VLEAGPOROATXQX-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with methyl groups and a propiolate ester, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with propiolic acid in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction can yield pyrazoline derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a propiolate ester.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1,3-dimethylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-7-8(6-11(2)10-7)4-5-9(12)13-3/h6H,1-3H3

InChI Key

VLEAGPOROATXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#CC(=O)OC)C

Origin of Product

United States

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